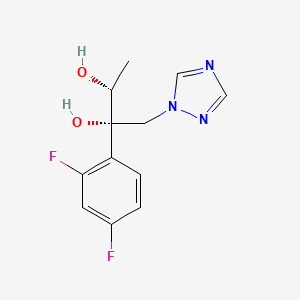
1,2,3-benzothiadiazol-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-benzothiadiazol-6-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a 1,2,3-thiadiazole ring
Métodos De Preparación
The synthesis of 1,2,3-benzothiadiazol-6-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of benzothiadiazole with formaldehyde under specific conditions to introduce the hydroxymethyl group. Another approach includes the use of photocatalysis reactions involving azoalkenes and potassium thiocyanate in the presence of cercosporin and t-butyl alcohol . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1,2,3-benzothiadiazol-6-ylmethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,2,3-benzothiadiazol-6-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities. In industry, it is used in the production of dyes, fungicides, and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of 1,2,3-benzothiadiazol-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance (SAR) in plants by increasing the accumulation of salicylic acid and the expression of defense marker genes . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
1,2,3-benzothiadiazol-6-ylmethanol can be compared with other similar compounds such as 1,2,3-thiadiazole and benzo[1,2,3]thiadiazole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
1,2,3-benzothiadiazol-6-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-3,10H,4H2 |
Clave InChI |
JKTPAWJPHSOKAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)SN=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8690149.png)




![O-[1-(2-methylpropoxy)ethyl]hydroxylamine](/img/structure/B8690187.png)
